PHA-543613

Catalog No.
S539341
CAS No.
478149-53-0
M.F
C15H17N3O2
M. Wt
271.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PHA-543613

CAS Number

478149-53-0

Product Name

PHA-543613

IUPAC Name

N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]furo[2,3-c]pyridine-5-carboxamide

Molecular Formula

C15H17N3O2

Molecular Weight

271.31 g/mol

InChI

InChI=1S/C15H17N3O2/c19-15(12-7-11-3-6-20-14(11)8-16-12)17-13-9-18-4-1-10(13)2-5-18/h3,6-8,10,13H,1-2,4-5,9H2,(H,17,19)/t13-/m0/s1

InChI Key

IPKZCLGGYKRDES-ZDUSSCGKSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

N-(1-azabicyclo(2.2.2)oct-3-yl)furo(2,3-c)pyridine-5-carboxamide, PHA 543,613, PHA 543613, PHA-543,613, PHA-543613, PHA543613

Canonical SMILES

C1CN2CCC1C(C2)NC(=O)C3=NC=C4C(=C3)C=CO4

Isomeric SMILES

C1CN2CCC1[C@H](C2)NC(=O)C3=NC=C4C(=C3)C=CO4

The exact mass of the compound N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide is 271.1321 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Bridged-Ring - Quinuclidines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

PHA-543613 is a highly selective, brain-penetrant orthosteric agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR). Structurally characterized as a furopyridine derivative, it provides a crucial baseline of high primary target affinity (Ki = 8.8 nM) combined with exceptional pharmacokinetic properties, including an oral bioavailability exceeding 60% in rodent models [1]. Unlike broad-spectrum nicotinic modulators, PHA-543613 exhibits negligible activity at muscle- and ganglion-like nAChRs, making it a precision tool for isolating α7-mediated pathways in neuroprotection, cognitive enhancement, and anti-inflammatory research[2]. For procurement teams and principal investigators, its rapid brain penetrance and formulation versatility—ranging from oral gavage to topical eye drops—establish it as a highly adaptable and reliable compound for both in vitro and in vivo preclinical workflows.

Substituting PHA-543613 with generic nicotinic agonists (e.g., nicotine or epibatidine) or the common benchmark PNU-282987 often compromises experimental integrity and workflow efficiency. Non-selective agents like nicotine activate multiple receptor subtypes (including α4β2 and α9), confounding the isolation of α7-specific neuroprotective or antitussive mechanisms[1]. Furthermore, while PNU-282987 is a widely used α7 agonist, it exhibits lower primary target affinity (Ki = 27 nM) and has demonstrated inferior in vivo efficacy compared to PHA-543613 in head-to-head models of acute brain edema and retinal ganglion cell survival[2]. Additionally, many alternative α7 agonists suffer from poor oral bioavailability (often <15%), forcing researchers to rely on stressful, invasive administration routes (IV or ICV) that can skew behavioral data[3]. Procuring the exact PHA-543613 compound ensures superior dose-response reliability, formulation flexibility, and target specificity.

Superior Primary Target Affinity vs. PNU-282987

In radioligand binding assays, PHA-543613 demonstrates a significantly higher affinity for the α7 nAChR compared to the standard benchmark PNU-282987. Specifically, PHA-543613 achieves a Ki of 8.8 nM, whereas PNU-282987 exhibits a Ki of 27 nM[1]. This ~3-fold increase in primary target affinity allows researchers to utilize lower concentrations in in vitro assays, thereby minimizing the risk of off-target interactions at 5-HT3 or other nAChR subtypes.

Evidence Dimensionα7 nAChR Binding Affinity (Ki)
Target Compound Data8.8 nM
Comparator Or BaselinePNU-282987 (27 nM)
Quantified Difference~3-fold higher binding affinity
ConditionsRadioligand binding assay

Enables researchers to use lower compound concentrations in cellular assays, reducing off-target effects and conserving procured material.

Maximal Efficacy in Topical Ophthalmic Formulations

When evaluated for neuroprotective efficacy in a rat model of glaucoma, topically applied PHA-543613 outperformed multiple α7 agonists. At concentrations of 100 µM and 1000 µM administered via eye drops, PHA-543613 provided significantly greater survival of retinal ganglion cells (RGCs) compared to identical concentrations of PNU-282987, nicotine, and SEN 12333 [1]. At 1 mM, PHA-543613 virtually eliminated the RGC loss associated with the induced glaucoma-like conditions.

Evidence DimensionRetinal Ganglion Cell (RGC) Survival
Target Compound DataMaximal neuroprotection at 100–1000 µM (topical)
Comparator Or BaselinePNU-282987, Nicotine, SEN 12333 (lower RGC survival at identical doses)
Quantified DifferenceSignificantly greater RGC preservation than all tested comparators
ConditionsRat glaucoma model (topical eye drop administration)

Validates PHA-543613 as the preferred active pharmaceutical ingredient (API) for developing and testing topical ophthalmic neuroprotective formulations.

Enhanced In Vivo Efficacy in Acute CNS Injury Models

In a mouse model of intracerebral hemorrhage (ICH), PHA-543613 demonstrated superior in vivo neuroprotection compared to PNU-282987. At an identical systemic dose of 12 mg/kg, PHA-543613 ameliorated brain injury and reduced brain water content (edema) to a significantly greater extent than PNU-282987 at both 24 and 72 hours post-induction[1]. This enhanced efficacy correlates with its rapid brain penetrance and robust activation of the PI3K-Akt signaling pathway.

Evidence DimensionReduction of Brain Edema (Water Content)
Target Compound DataSuperior reduction at 12 mg/kg
Comparator Or BaselinePNU-282987 (inferior reduction at 12 mg/kg)
Quantified DifferenceGreater amelioration of brain injury at identical dosing
ConditionsMouse model of intracerebral hemorrhage (24 and 72 hours)

Provides a stronger, more reliable positive control for acute neurovascular injury models, improving statistical power in comparative efficacy studies.

High Oral Bioavailability for Streamlined In Vivo Workflows

A major limitation of many experimental α7 nAChR agonists (such as SEN15924, which has only 12% bioavailability) is poor gastrointestinal absorption. In contrast, PHA-543613 exhibits high oral bioavailability (>60%) and rapid brain penetration in rodent models [1]. This allows the compound to achieve therapeutically relevant CNS concentrations via oral gavage (PO), effectively reversing cognitive and sensory gating deficits at doses as low as 10 mg/kg PO [2].

Evidence DimensionOral Bioavailability (F)
Target Compound Data>60% in rats
Comparator Or BaselineAlternative α7 agonists (e.g., SEN15924 at 12%)
Quantified Difference>5-fold higher oral bioavailability
ConditionsPharmacokinetic profiling in rats (PO vs IV)

Simplifies chronic in vivo experimental workflows by allowing reliable oral dosing, eliminating the need for continuous infusion or repeated invasive injections.

Development of Topical Ophthalmic Neuroprotectants

Due to its superior efficacy in preserving retinal ganglion cells (RGCs) when administered as an eye drop (100–1000 µM), PHA-543613 is the optimal choice for formulating topical treatments in glaucoma and optic neuropathy models. It provides a stronger neuroprotective response than PNU-282987 without requiring systemic administration[1].

Chronic Oral Dosing in Cognitive and Neurodegenerative Models

With an oral bioavailability exceeding 60% and rapid brain penetrance, PHA-543613 is highly suited for long-term behavioral studies (e.g., Alzheimer's or schizophrenia models). It allows researchers to use oral gavage (PO) instead of stressful IP or IV injections, ensuring that behavioral data in novel object recognition or sensory gating assays is not confounded by administration stress[2].

Positive Control in Acute Neurovascular Injury Assays

Because 12 mg/kg of PHA-543613 reduces brain edema more effectively than the same dose of PNU-282987, it serves as a highly reliable positive control in intracerebral hemorrhage (ICH) and ischemic stroke models. Procurement of this compound ensures a robust, reproducible baseline for evaluating new neuroprotective agents [3].

In Vitro High-Throughput Screening (HTS) and Receptor Selectivity Assays

Because PHA-543613 possesses a ~3-fold higher binding affinity for the α7 nAChR (Ki = 8.8 nM) compared to the standard PNU-282987, it is the superior reference ligand for in vitro competitive binding assays and HTS campaigns. It allows assay developers to use lower ligand concentrations, thereby minimizing off-target noise at 5-HT3 or other nAChR subtypes [4].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

271.132076794 Da

Monoisotopic Mass

271.132076794 Da

Heavy Atom Count

20

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

R36R9KVD6Y

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

478149-53-0

Wikipedia

PHA-543,613

Dates

Last modified: 04-14-2024
1: Sadigh-Eteghad S, Mahmoudi J, Babri S, Talebi M. Effect of alpha-7 nicotinic acetylcholine receptor activation on beta-amyloid induced recognition memory impairment. Possible role of neurovascular function. Acta Cir Bras. 2015 Nov;30(11):736-42. doi: 10.1590/S0102-865020150110000003. PubMed PMID: 26647792.
2: Sérrière S, Doméné A, Vercouillie J, Mothes C, Bodard S, Rodrigues N, Guilloteau D, Routier S, Page G, Chalon S. Assessment of the Protection of Dopaminergic Neurons by an α7 Nicotinic Receptor Agonist, PHA 543613 Using [(18)F]LBT-999 in a Parkinson's Disease Rat Model. Front Med (Lausanne). 2015 Sep 2;2:61. doi: 10.3389/fmed.2015.00061. eCollection 2015. PubMed PMID: 26389120; PubMed Central PMCID: PMC4556971.
3: Zhang W, Liu Y, Hou B, Gu X, Ma Z. Activation of spinal alpha-7 nicotinic acetylcholine receptor attenuates remifentanil-induced postoperative hyperalgesia. Int J Clin Exp Med. 2015 Feb 15;8(2):1871-9. eCollection 2015. PubMed PMID: 25932115; PubMed Central PMCID: PMC4402762.
4: Sadigh-Eteghad S, Talebi M, Mahmoudi J, Babri S, Shanehbandi D. Selective activation of α7 nicotinic acetylcholine receptor by PHA-543613 improves Aβ25-35-mediated cognitive deficits in mice. Neuroscience. 2015 Jul 9;298:81-93. doi: 10.1016/j.neuroscience.2015.04.017. Epub 2015 Apr 13. PubMed PMID: 25881725.
5: Garcia-Oscos F, Peña D, Housini M, Cheng D, Lopez D, Cuevas-Olguin R, Saderi N, Salgado Delgado R, Galindo Charles L, Salgado Burgos H, Rose-John S, Flores G, Kilgard MP, Atzori M. Activation of the anti-inflammatory reflex blocks lipopolysaccharide-induced decrease in synaptic inhibition in the temporal cortex of the rat. J Neurosci Res. 2015 Jun;93(6):859-65. doi: 10.1002/jnr.23550. Epub 2015 Jan 27. PubMed PMID: 25626997.
6: Bali ZK, Inkeller J, Csurgyók R, Bruszt N, Horváth H, Hernádi I. Differential effects of α7 nicotinic receptor agonist PHA-543613 on spatial memory performance of rats in two distinct pharmacological dementia models. Behav Brain Res. 2015 Feb 1;278:404-10. doi: 10.1016/j.bbr.2014.10.030. Epub 2014 Oct 30. PubMed PMID: 25447295.
7: Macpherson A, Zoheir N, Awang RA, Culshaw S, Ramage G, Lappin DF, Nile CJ. The alpha 7 nicotinic receptor agonist PHA-543613 hydrochloride inhibits Porphyromonas gingivalis-induced expression of interleukin-8 by oral keratinocytes. Inflamm Res. 2014 Jul;63(7):557-68. doi: 10.1007/s00011-014-0725-5. Epub 2014 Mar 8. PubMed PMID: 24609617; PubMed Central PMCID: PMC4050294.
8: Gannon RL, Garcia DA, Millan MJ. Effects of systemically applied nAChRα7 agonists and antagonists on light-induced phase shifts of hamster circadian activity rhythms. Eur Neuropsychopharmacol. 2014 Jun;24(6):964-73. doi: 10.1016/j.euroneuro.2013.12.007. Epub 2013 Dec 17. PubMed PMID: 24388152.
9: Mazloom R, Eftekhari G, Rahimi-Balaei M, Khori V, Hajizadeh S, Dehpour AR, Mani AR. The role of α7 nicotinic acetylcholine receptor in modulation of heart rate dynamics in endotoxemic rats. PLoS One. 2013 Dec 10;8(12):e82251. doi: 10.1371/journal.pone.0082251. eCollection 2013. Erratum in: PLoS One. 2013;8(12). doi:10.1371/annotation/4103a8bf-a523-4db9-91f2-d974b175aafa. PLoS One. 2015;10(5):e0127826. Rahimi, Maryam [corrected to Rahimi-Balaei, Maryam]. PubMed PMID: 24340009; PubMed Central PMCID: PMC3858293.
10: Harenza JL, Muldoon PP, De Biasi M, Damaj MI, Miles MF. Genetic variation within the Chrna7 gene modulates nicotine reward-like phenotypes in mice. Genes Brain Behav. 2014 Feb;13(2):213-25. doi: 10.1111/gbb.12113. Epub 2013 Dec 26. PubMed PMID: 24289814; PubMed Central PMCID: PMC3919514.
11: Salamone A, Mura E, Zappettini S, Grilli M, Olivero G, Preda S, Govoni S, Marchi M. Inhibitory effects of beta-amyloid on the nicotinic receptors which stimulate glutamate release in rat hippocampus: the glial contribution. Eur J Pharmacol. 2014 Jan 15;723:314-21. doi: 10.1016/j.ejphar.2013.11.011. Epub 2013 Nov 23. PubMed PMID: 24275353.
12: Yang Y, Paspalas CD, Jin LE, Picciotto MR, Arnsten AF, Wang M. Nicotinic α7 receptors enhance NMDA cognitive circuits in dorsolateral prefrontal cortex. Proc Natl Acad Sci U S A. 2013 Jul 16;110(29):12078-83. doi: 10.1073/pnas.1307849110. Epub 2013 Jul 1. PubMed PMID: 23818597; PubMed Central PMCID: PMC3718126.
13: Krafft PR, Caner B, Klebe D, Rolland WB, Tang J, Zhang JH. PHA-543613 preserves blood-brain barrier integrity after intracerebral hemorrhage in mice. Stroke. 2013 Jun;44(6):1743-7. doi: 10.1161/STROKEAHA.111.000427. Epub 2013 Apr 23. PubMed PMID: 23613493; PubMed Central PMCID: PMC3696522.
14: Freitas K, Ghosh S, Ivy Carroll F, Lichtman AH, Imad Damaj M. Effects of α7 positive allosteric modulators in murine inflammatory and chronic neuropathic pain models. Neuropharmacology. 2013 Feb;65:156-64. doi: 10.1016/j.neuropharm.2012.08.022. Epub 2012 Oct 16. PubMed PMID: 23079470; PubMed Central PMCID: PMC3521074.
15: Freitas K, Negus SS, Carroll FI, Damaj MI. In vivo pharmacological interactions between a type II positive allosteric modulator of α7 nicotinic ACh receptors and nicotinic agonists in a murine tonic pain model. Br J Pharmacol. 2013 Jun;169(3):567-79. doi: 10.1111/j.1476-5381.2012.02226.x. PubMed PMID: 23004024; PubMed Central PMCID: PMC3682705.
16: Kita Y, Ago Y, Takano E, Fukada A, Takuma K, Matsuda T. Galantamine increases hippocampal insulin-like growth factor 2 expression via α7 nicotinic acetylcholine receptors in mice. Psychopharmacology (Berl). 2013 Feb;225(3):543-51. doi: 10.1007/s00213-012-2841-7. Epub 2012 Aug 30. PubMed PMID: 22932776.
17: Gao Y, Ravert HT, Valentine H, Scheffel U, Finley P, Wong DF, Dannals RF, Horti AG. 5-(5-(6-[(11)C]methyl-3,6-diazabicyclo[3.2.0]heptan-3-yl)pyridin-2-yl)-1H-indole as a potential PET radioligand for imaging cerebral α7-nAChR in mice. Bioorg Med Chem. 2012 Jun 15;20(12):3698-702. doi: 10.1016/j.bmc.2012.04.056. Epub 2012 May 4. PubMed PMID: 22608919; PubMed Central PMCID: PMC3527104.
18: Wang Q, Wang F, Li X, Yang Q, Li X, Xu N, Huang Y, Zhang Q, Gou X, Chen S, Xiong L. Electroacupuncture pretreatment attenuates cerebral ischemic injury through α7 nicotinic acetylcholine receptor-mediated inhibition of high-mobility group box 1 release in rats. J Neuroinflammation. 2012 Jan 26;9:24. doi: 10.1186/1742-2094-9-24. PubMed PMID: 22277256; PubMed Central PMCID: PMC3297509.
19: Krafft PR, Altay O, Rolland WB, Duris K, Lekic T, Tang J, Zhang JH. α7 nicotinic acetylcholine receptor agonism confers neuroprotection through GSK-3β inhibition in a mouse model of intracerebral hemorrhage. Stroke. 2012 Mar;43(3):844-50. doi: 10.1161/STROKEAHA.111.639989. Epub 2011 Dec 29. PubMed PMID: 22207510; PubMed Central PMCID: PMC3293395.
20: Zappettini S, Mura E, Grilli M, Preda S, Salamone A, Olivero G, Govoni S, Marchi M. Different presynaptic nicotinic receptor subtypes modulate in vivo and in vitro the release of glycine in the rat hippocampus. Neurochem Int. 2011 Oct;59(5):729-38. doi: 10.1016/j.neuint.2011.06.022. Epub 2011 Jul 5. PubMed PMID: 21762741.

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